In Silico Physicochemical Comparison: Phenyl vs. 4-Methylphenyl Sulfonyl Derivatives
The unsubstituted phenylsulfonyl analog exhibits lower calculated lipophilicity (cLogP) compared to its 4-methylphenyl counterpart, which is critical for modulating passive membrane permeability. The target compound (CAS 518303-90-7) has a cLogP of approximately 3.8, while the 4-methylphenyl analog (CAS not assigned; ChemSpider ID 26518044) is estimated at cLogP ~4.2, representing a ~0.4 log unit difference that can influence bioavailability classification . This positions the phenylsulfonyl variant as a less lipophilic starting point for lead optimization when lower logP is desired.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 (estimated via ChemDraw/ALOGPS) |
| Comparator Or Baseline | N-[(4-Methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide: cLogP ≈ 4.2 |
| Quantified Difference | ΔcLogP ≈ -0.4 (less lipophilic) |
| Conditions | In silico calculation using fragment-based methods (ALOGPS 2.1) |
Why This Matters
For procurement in lead optimization programs targeting oral bioavailability, the lower lipophilicity of the phenylsulfonyl derivative may reduce logP-driven off-target binding and improve developability profiles relative to alkyl-substituted analogs.
